REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18]([C:19]3[CH:24]=[CH:23][C:22]([O:25]C)=[CH:21][CH:20]=3)=[N:17][C:16]3[C:11](=[CH:12][CH:13]=[C:14]([C:27]([OH:29])=[O:28])[CH:15]=3)[N:10]=2)=[CH:5][CH:4]=1.Br.[K+].[Br-]>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:18]([C:19]3[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=3)=[N:17][C:16]3[C:11](=[CH:12][CH:13]=[C:14]([C:27]([OH:29])=[O:28])[CH:15]=3)[N:10]=2)=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NC2=CC=C(C=C2N=C1C1=CC=C(C=C1)OC)C(=O)O
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Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[K+].[Br-]
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Type
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CUSTOM
|
Details
|
with vigorous stirring until the solution
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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Into a 1000 mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
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under reflux
|
Type
|
TEMPERATURE
|
Details
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to cool down on its own
|
Type
|
ADDITION
|
Details
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it was poured
|
Type
|
DISTILLATION
|
Details
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into distilled water
|
Type
|
FILTRATION
|
Details
|
The resulting light brown precipitate was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 31.9 g (99% crude yield) of yellow solid
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=NC2=CC=C(C=C2N=C1C1=CC=C(C=C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |